Trifluoromethanesulfonate

描述

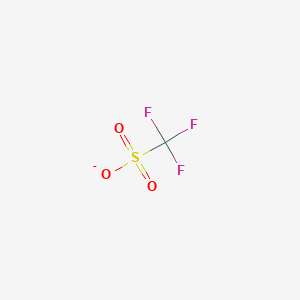

Structure

2D Structure

3D Structure

属性

CAS 编号 |

37181-39-8 |

|---|---|

分子式 |

CF3O3S- |

分子量 |

149.07 g/mol |

IUPAC 名称 |

trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1 |

InChI 键 |

ITMCEJHCFYSIIV-UHFFFAOYSA-M |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

同义词 |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

产品来源 |

United States |

Historical Development and Foundational Discoveries in Trifluoromethanesulfonate Chemistry

Early Explorations of Sulfonate Chemistry and Precursors to Trifluoromethanesulfonate

The origins of this compound chemistry are deeply rooted in the broader history of sulfonate chemistry. Sulfonation, the process of attaching a sulfonic acid group (-SO3H) to an organic compound, dates back to the early 19th century. numberanalytics.com These early investigations laid the essential groundwork for the eventual development of their fluorinated counterparts.

The industrial significance of sulfonation grew throughout the 19th and 20th centuries with the synthesis of dyes and detergents. numberanalytics.com Branched alkylbenzene sulfonates (BAS) were introduced in the early 1930s and saw widespread use as synthetic detergents from the late 1940s. wikipedia.org These compounds, however, were later replaced by more biodegradable linear alkylbenzene sulfonates (LAS) due to environmental concerns. wikipedia.org

The synthesis of precursors to this compound, such as those involving the trifluoromethyl group, was advanced through various chemical methodologies. One notable example is the transformation of trifluoromethane (B1200692) (CHF3) into trifluoromethanesulfonic acid (TFMSA) at low temperatures. researchgate.net This process can be achieved in either a strong acid, like fuming sulfuric acid, or a strong basic solution. researchgate.net Another significant precursor, 2-(trimethylsilyl)phenyl this compound, a versatile precursor to o-benzyne, can be efficiently prepared on a gram-scale from phenol. acs.orgchemicalbook.com

Genesis of Trifluoromethanesulfonic Acid (Triflic Acid, HOTf) and its Initial Characterization

A pivotal moment in the history of this chemical family was the first synthesis of trifluoromethanesulfonic acid (CF3SO3H), also known as triflic acid, in 1954 by Haszeldine and Kidd. chemeurope.com Their method involved the reaction of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This discovery opened the door to a new class of "superacids," with triflic acid being approximately 1000 times stronger than sulfuric acid. chemeurope.com

Following its initial synthesis, other methods for producing triflic acid were developed, including electrochemical fluorination (ECF). chemeurope.com The industrial-scale synthesis typically involves the hydrolysis of CF3SO2F, followed by acidification. chemeurope.com For high-purity applications, triflic acid is often purified by distillation from triflic anhydride (B1165640). chemeurope.com

Triflic acid is a hygroscopic, colorless liquid at room temperature and is soluble in polar solvents. chemeurope.com Its remarkable thermal and chemical stability, coupled with the resistance of both the acid and its conjugate base (triflate, CF3SO3-) to oxidation and reduction, are key properties that have driven its widespread use in organic chemistry. chemeurope.com

Pioneering Studies on this compound as a Leaving Group

The this compound anion, or triflate, quickly gained recognition for its exceptional ability to act as a leaving group in nucleophilic substitution and elimination reactions. The high stability of the triflate anion, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group which delocalizes the negative charge, makes it readily displaced.

Glycosyl sulfonates were first described by Helferich and Gootz in 1929, but their chemistry was largely overlooked until the work of Conrad Schuerch in the 1970s and early 1980s. nih.gov Schuerch's studies on various sulfonates, including triflates, demonstrated their potential in glycosylation reactions. nih.govglycoforum.gr.jp The triflate group's effectiveness as a leaving group is crucial in these reactions, facilitating the formation of glycosidic linkages. glycoforum.gr.jp

The triflate group's utility as a leaving group is not limited to carbohydrate chemistry. It is widely employed in the synthesis of a vast array of organic molecules, including aryl [18F]fluorides for applications in positron emission tomography (PET). scispace.comumich.edu Aryltrimethylammonium trifluoromethanesulfonates have been developed as precursors for these radiosyntheses, where the trimethylammonium group is displaced by [18F]fluoride. scispace.comumich.edu The triflate counterion is advantageous in these preparations due to its non-nucleophilic nature and the ease of preparation of the precursor salts. umich.edu

Emergence of Metal Trifluoromethanesulfonates as Lewis Acid Catalysts

The development of metal trifluoromethanesulfonates (metal triflates) as Lewis acid catalysts marked a significant expansion in the application of triflate chemistry. These catalysts have proven to be highly effective in a wide range of organic transformations. researchgate.netresearchgate.net Unlike traditional Lewis acids such as aluminum chloride (AlCl3) and titanium tetrachloride (TiCl4), which are often deactivated or decomposed by water, many metal triflates are water-tolerant. researchgate.netresearchgate.net

The use of metal triflates as catalysts offers several advantages, including high catalytic activity, often requiring only catalytic amounts instead of stoichiometric quantities, and the ability to be recovered and reused. researchgate.net Gallium(III) triflate (Ga(OTf)3), for instance, can be prepared from gallium metal or gallium chloride and is a water-tolerant, soluble, and highly efficient catalyst for reactions like Friedel–Crafts alkylation and acylation. acs.org Similarly, bismuth(III) this compound has been used in the catalytic ring-opening of epoxides. acs.org A variety of metal triflates, including those of indium, scandium, copper, bismuth, and tin, have been screened for their catalytic activity in various reactions, demonstrating the broad utility of this class of catalysts. rsc.org

Landmark Contributions by Kobayashi and Forsberg in Rare-Earth Metal Triflate Catalysis

The field of metal triflate catalysis was significantly advanced by the pioneering work of Professor Shū Kobayashi. His research group was instrumental in demonstrating that rare-earth metal triflates, such as scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3), can function as water-stable Lewis acid catalysts. researchgate.netchemistry.or.jpillinois.edu This discovery was a breakthrough, as it allowed for a host of Lewis acid-catalyzed reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to be carried out in aqueous media. chemistry.or.jpillinois.edu Kobayashi's work also led to the development of "Lewis acid-surfactant-combined catalysts" (LASC), which further enhance the efficiency of organic reactions in water. chemistry.or.jp

While the provided search results highlight the significant contributions of Kobayashi, detailed information specifically attributing foundational discoveries in rare-earth metal triflate catalysis to "Forsberg" was not prominently found in the initial search. The development and application of these catalysts have been a collaborative effort by many research groups worldwide, building upon the initial groundbreaking discoveries.

Development of N-F Fluorinating Agents Incorporating this compound

The this compound anion has also played a crucial role in the development of electrophilic fluorinating agents. beilstein-journals.orgbeilstein-journals.org A significant class of these reagents is the N-F compounds, which are valued for their ease of handling and tunable reactivity. beilstein-journals.orgnih.gov

In the 1980s, researchers began to develop stable N-fluoro-N-alkylsulfonamides. beilstein-journals.orgresearchgate.net A key advancement was the introduction of N-fluoropyridinium salts. beilstein-journals.orgorgsyn.org It was discovered that exchanging the original counteranion with triflate resulted in non-hygroscopic and highly thermally stable N-fluoropyridinium triflate salts. beilstein-journals.orgbeilstein-journals.org The fluorinating power of these salts can be adjusted by modifying the substituents on the pyridine (B92270) ring, allowing for the selective fluorination of a wide range of nucleophiles under mild conditions. beilstein-journals.orgbeilstein-journals.org Other important N-F reagents incorporating the triflate moiety or its derivatives include N-fluorobenzenesulfonimide (NFSI) and its analogs. beilstein-journals.orgresearchgate.net

Evolution of this compound Chemistry in Green and Sustainable Synthetic Methodologies

The unique properties of trifluoromethanesulfonates have positioned them as valuable tools in the advancement of green and sustainable chemistry. wechemglobal.comrsc.org The principles of green chemistry emphasize, among other things, the use of catalysts over stoichiometric reagents, the reduction of waste, and the use of environmentally benign solvents. rsc.org

The development of water-tolerant metal triflate catalysts by researchers like Kobayashi has been a major contribution to green chemistry, enabling organic reactions to be performed in water, a safe and abundant solvent. chemistry.or.jpiupac.org The recyclability of many metal triflate catalysts further enhances their green credentials. wechemglobal.comorganic-chemistry.orgorganic-chemistry.org For example, silver this compound catalysts can be efficiently recovered and reused multiple times without significant loss of activity. wechemglobal.com

Furthermore, triflate-based chemistry is being explored in other green solvents. Recent studies have investigated the use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, as a replacement for traditional volatile organic solvents in aryne chemistry employing o-silylaryl triflate precursors. rsc.org The use of metal triflates in solvent-free conditions has also been reported, further minimizing environmental impact. organic-chemistry.org The application of yttrium triflate in the bulk polymerization of ε-caprolactone is another example of a green procedure that avoids the use of conventional solvents. rsc.org Bismuth(III) this compound has also been utilized in sustainable oleochemical transformations. acs.org These examples underscore the ongoing evolution of this compound chemistry towards more environmentally responsible synthetic methods.

Synthetic Methodologies for the Preparation and Derivatization of Trifluoromethanesulfonate Compounds

Synthesis of Trifluoromethanesulfonic Acid Derivatives

The derivatives of trifluoromethanesulfonic acid, particularly triflic anhydride (B1165640) and alkyl triflates, are powerful reagents in organic chemistry, primarily used for introducing the highly effective triflate leaving group.

Triflic Anhydride Synthesis

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), is a potent electrophile and a key reagent for the synthesis of triflate esters. organic-chemistry.org Its preparation is most commonly achieved through the dehydration of trifluoromethanesulfonic acid (triflic acid, TfOH).

One established laboratory-scale method involves the reaction of triflic acid with a strong dehydrating agent, phosphorus pentoxide (P₄O₁₀). organic-chemistry.org In this procedure, triflic acid is carefully mixed with P₄O₁₀, and after a period of standing, the resulting triflic anhydride is isolated by distillation from the solid mixture. acs.orgrsc.org The reaction proceeds as follows:

2 CF₃SO₃H + P₄O₁₀ → (CF₃SO₂)₂O + "P₄O₉(OH)₂"

An alternative and more industrial-scale process involves the formation and subsequent disproportionation of a mixed anhydride. nih.govjst.go.jp This process begins by reacting triflic acid with a ketene, such as dimethylketene, to form a mixed anhydride. jst.go.jp This intermediate is then subjected to reactive distillation, where it disproportionates to yield triflic anhydride and a carboxylic acid anhydride, such as isobutyric anhydride. nih.govjst.go.jp This method can be performed as a continuous process, offering an efficient route to triflic anhydride. nih.gov

Table 1: Comparison of Synthetic Methods for Triflic Anhydride

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Dehydration | Trifluoromethanesulfonic acid, Phosphorus pentoxide | Mixing and subsequent distillation | A common laboratory method. acs.orgrsc.org |

Alkyl Trifluoromethanesulfonates (Alkyl Triflates)

Alkyl triflates (R-OTf) are exceptionally reactive alkylating agents due to the triflate anion being an excellent leaving group. Their synthesis can be achieved through several routes, tailored to the specific alkyl group and desired reactivity.

The most direct and common method for preparing alkyl triflates is the reaction of a primary alcohol with triflic anhydride. This reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the triflic acid byproduct. To simplify product purification, polymer-bound bases like poly(4-vinylpyridine) can be employed, allowing the resulting pyridinium (B92312) triflate salt to be removed by simple filtration.

Specific alkyl triflates can be synthesized via alternative methods. For instance, methyl triflate, a potent methylating agent, can be prepared by the reaction of triflic acid with dimethyl sulfate. Another approach involves the metathesis reaction between an alkyl halide and silver triflate, driven by the precipitation of the insoluble silver halide. Additionally, the reaction of triflic anhydride with orthoesters provides a high-yield route to various alkyl triflates under mild conditions.

Table 2: Selected Synthetic Routes to Alkyl Triflates

| Product Example | Precursors | Reagents/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Primary Alkyl Triflates | Primary Alcohol | Triflic anhydride, Poly(4-vinylpyridine), Dichloromethane | ~90% | |

| Methyl Triflate | Triflic Acid | Dimethyl sulfate, Distillation | 81% | |

| Ethyl Triflate | Triethyl orthoformate | Triflic anhydride, Ice bath to 25°C | 94% |

Preparation of Metal Trifluoromethanesulfonates

Metal trifluoromethanesulfonates, or metal triflates (M(OTf)ₙ), are widely utilized as water-tolerant Lewis acid catalysts in a plethora of organic reactions. Their synthesis is generally straightforward, starting from common metal salts or oxides.

Synthesis from Metal Oxides and Chlorides

A general and widely used method for preparing metal triflates is the reaction of a metal oxide, hydroxide, or carbonate with aqueous trifluoromethanesulfonic acid. This acid-base reaction is often exothermic and results in the formation of the hydrated metal triflate salt, which can then be isolated. For example, copper(II) triflate can be synthesized from copper(II) carbonate and triflic acid. Similarly, lanthanide triflates are commonly prepared by reacting the corresponding lanthanide oxide with aqueous triflic acid, which typically yields the nonahydrate complex, Ln(H₂O)₉₃.

Anhydrous metal triflates can be prepared by reacting metal chlorides with neat triflic acid. This reaction drives off hydrogen chloride gas, leaving the metal triflate salt. Another route is a metathesis reaction where a metal chloride is treated with silver triflate. This method is effective because the resulting silver chloride is insoluble and precipitates from the reaction mixture, driving the equilibrium towards the products.

General Synthetic Equations:

From Oxides: M₂Oₙ + 2n HOTf → 2 M(OTf)ₙ + n H₂O

From Chlorides (neat acid): MClₙ + n HOTf → M(OTf)ₙ + n HCl(g)

From Chlorides (metathesis): MClₙ + n AgOTf → M(OTf)ₙ + n AgCl(s)

Advanced Synthetic Routes for Specific Metal Trifluoromethanesulfonates

More specialized methods exist for the synthesis of particular metal triflates, often aimed at producing anhydrous forms or enhancing reactivity. For instance, anhydrous lanthanide triflates, which are potent Lewis acids, are obtained by heating their hydrated counterparts under a reduced pressure at temperatures between 180 and 200 °C to carefully remove the coordinated water molecules.

Another advanced technique involves the direct reaction of a metal powder with triflic acid in a suitable solvent, often facilitated by ultrasound. This method provides a direct route to metal triflates from the elemental metal, forming hydrogen gas as the only byproduct. This oxidative dissolution is advantageous as it avoids halide impurities that can arise from syntheses using metal chloride precursors. For example, zinc triflate can be prepared by reacting zinc powder with triflic acid in an anhydrous solvent under sonication.

Synthesis of Organic Substrates Incorporating Trifluoromethanesulfonate Moieties

The incorporation of a triflate moiety onto an organic substrate transforms a hydroxyl group into an excellent leaving group, thereby activating the molecule for a wide range of subsequent transformations, including nucleophilic substitution and cross-coupling reactions. The primary methods involve the triflation of phenols and the conversion of carbonyl compounds into enol or vinyl triflates.

The synthesis of aryl triflates is most commonly achieved by reacting a phenol with triflic anhydride in the presence of a base. While traditional methods use amine bases like pyridine, these can lead to the formation of ammonium triflate salts that can complicate purification and subsequent reactions. A more practical and scalable approach utilizes biphasic Schotten-Baumann-type conditions, where the phenol is treated with triflic anhydride in a mixture of an organic solvent and an aqueous inorganic base, such as potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH). This method avoids amine-related impurities and allows for simple isolation of the product. An alternative triflating agent, N-phenyltriflimide (PhNTf₂), can also be used, often with microwave heating to significantly reduce reaction times.

Vinyl and enol triflates are valuable intermediates, particularly for forming carbon-carbon bonds via cross-coupling reactions. They are typically synthesized from ketones or β-dicarbonyl compounds. The reaction of a ketone with triflic anhydride and a non-nucleophilic, sterically hindered base generates the corresponding enol triflate. For β-keto esters, highly stereoselective methods have been developed to access either the (Z)- or (E)-enol triflate isomer. The choice of aqueous base under Schotten-Baumann conditions dictates the geometry of the resulting enolate; for example, aqueous lithium hydroxide (LiOH) favors the formation of (Z)-enol triflates, while aqueous tetramethylammonium (B1211777) hydroxide ((Me)₄NOH) promotes the (E)-isomer.

Table 3: Common Methods for Triflation of Organic Substrates

| Substrate Type | Triflation Method | Key Reagents | Product Type |

|---|---|---|---|

| Phenols | Biphasic Aqueous Conditions | Triflic anhydride, aq. K₃PO₄ or NaOH | Aryl Triflate |

| Phenols | Microwave-Assisted | N-phenyltriflimide, K₂CO₃ | Aryl Triflate |

| β-Keto Esters | Stereoselective Triflation | Triflic anhydride, aq. LiOH or (Me)₄NOH | (Z)- or (E)-Enol Triflate |

Preparation of Aryl Trifluoromethanesulfonates

Aryl triflates are valuable precursors in organic synthesis, particularly for cross-coupling reactions. An efficient method for the preparation of trifluoromethylated aryl triflates has been developed. rsc.org This process involves the treatment of a phenol with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. rsc.org For instance, 2-iodophenol reacts with trifluoromethanesulfonic anhydride to yield the corresponding triflate. rsc.org This methodology is applicable to the synthesis of ortho-, meta-, and para-trifluoromethylated aryl triflates. rsc.org

Aryl triflones, which are compounds containing an aryl group directly bonded to a trifluoromethanesulfonyl group, can be synthesized through the trifluoromethanesulfonylation of benzynes. nih.gov In this method, highly reactive benzyne derivatives are generated in situ from 2‐(trimethylsilyl)aryl trifluoromethanesulfonates by treatment with cesium fluoride (B91410) in the presence of 15‐crown‐5. nih.gov The subsequent reaction with sodium trifluoromethanesulfinate (Langlois reagent), followed by protonation with tert-butyl alcohol, affords the desired aryl triflones in moderate to good yields. nih.gov This strategy is effective for the synthesis of both symmetrical and unsymmetrical aryl triflones. nih.gov

The following table summarizes the key reagents and conditions for the preparation of aryl trifluoromethanesulfonates and their derivatives.

| Starting Material | Reagents | Product | Yield |

| 2-Iodophenol | Trifluoromethanesulfonic anhydride, triethylamine | 2-Iodophenyl this compound | Not specified |

| 2‐(Trimethylsilyl)aryl trifluoromethanesulfonates | Sodium trifluoromethanesulfinate, cesium fluoride, 15‐crown‐5, tert-butyl alcohol | Aryl triflones | Moderate to good |

Synthesis of Enol Trifluoromethanesulfonates

Enol triflates are important intermediates for the formation of carbon-carbon bonds and are typically synthesized from ketones. A common method involves the reaction of a ketone with trifluoromethanesulfonic anhydride in the presence of a base. orgsyn.org For example, 3-methyl-2-butanone can be converted to its corresponding enol triflate by treatment with trifluoromethanesulfonic anhydride and anhydrous pyridine in n-pentane. orgsyn.org

A one-pot reaction has been developed for the formation of enol silanes from ketones and their subsequent alkylation. acs.orgrichmond.edu This process is promoted by trimethylsilyl (B98337) this compound (TMSOTf) and a trialkylamine base. acs.orgrichmond.edu The TMSOTf serves a dual role: it facilitates the in situ formation of the enol silane from the ketone and also promotes the ionization of an alkylating agent, such as a propargyl carboxylate, to generate a carbocation. acs.orgrichmond.edu The enol silane then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond, yielding β-alkynyl ketones. acs.orgrichmond.edu This methodology is efficient for a range of ketone precursors and propargyl carboxylates. acs.orgrichmond.edu

The table below outlines the synthesis of enol trifluoromethanesulfonates and related reactions.

| Ketone | Reagents | Product | Yield |

| 3-Methyl-2-butanone | Trifluoromethanesulfonic anhydride, anhydrous pyridine, n-pentane | 3-Methyl-2-buten-2-yl triflate | 45% |

| Various ketones | Propargyl carboxylates, Trimethylsilyl this compound (TMSOTf), trialkylamine base | β-Alkynyl ketones | Up to 99% |

Radiosynthesis of [¹⁸F]-Labeled Compounds utilizing Trifluoromethanesulfonates as Precursors

Trifluoromethanesulfonates are valuable precursors in the synthesis of ¹⁸F-labeled compounds for positron emission tomography (PET) imaging. The triflate group serves as an excellent leaving group for nucleophilic fluorination with [¹⁸F]fluoride.

In the radiosynthesis of ¹⁸F-labeled aliphatic sulfonyl fluorides, tetrabutylammonium this compound (TBAOTf) has been shown to be highly effective. snmjournals.org The use of dried ¹⁸F-tetrabutylammonium fluoride ([¹⁸F]TBAF) derived from TBAOTf and [¹⁸F]fluoride resulted in a radiochemical conversion of 67%. snmjournals.org This approach demonstrates broad substrate compatibility and tolerance for various functional groups, enabling the synthesis of a wide range of ¹⁸F-labeled aliphatic sulfonyl fluorides with moderate to excellent radiochemical conversions. snmjournals.org

Another strategy for the synthesis of ¹⁸F-labeled compounds involves the use of triarylsulfonium salts as precursors. researchgate.net This method is applicable to a range of substituted aryl systems and allows for the ¹⁸F-labeling of nonactivated aromatic compounds. nih.gov The reactions are generally mild, rapid, and efficient. nih.gov

The following table summarizes the key aspects of radiosynthesis using this compound precursors.

| Precursor Type | Key Reagent | Product | Radiochemical Conversion/Yield |

| Aliphatic Carboxylic Acids | Tetrabutylammonium this compound (TBAOTf) | ¹⁸F-Labeled Aliphatic Sulfonyl Fluorides | 67% |

| Triarylsulfonium Salts | [¹⁸F]Fluoride | [¹⁸F]Fluoroarenes | Not specified |

Synthesis of Trifluoromethanesulfonamide (Triflamide) Derivatives

N-Trifluoromethanesulfonamides (triflamides) have gained significant attention in organic synthesis due to their high NH-acidity, lipophilicity, and catalytic activity. nih.gov The synthesis of triflamide derivatives can be achieved through various methods, including N-alkylation and condensation reactions. chemicalbook.com

N-alkylation of triflamide provides a route to numerous N-substituted derivatives. chemicalbook.com This reaction typically proceeds via the intermediate triflamide anion, which is generated by an alkali metal carbonate, and subsequent reaction with an alkyl halide or tosylate. chemicalbook.com

The synthesis of biologically active triflamide derivatives has also been explored. For example, a derivative of metformin can be prepared by treating metformin with trifluoromethanesulfonyl chloride in anhydrous acetone in the presence of a catalytic amount of KOH, affording the product in an 85% yield. mdpi.com Another example is the synthesis of an anti-pancreatic carcinoma derivative, where 4-aminophenol is first converted to an N-phenyl triflamide intermediate using trifluoromethanesulfonic anhydride. mdpi.com

The table below highlights synthetic routes to triflamide derivatives.

| Starting Material | Reagents | Product | Yield |

| Triflamide | Alkyl halides or tosylates, K₂CO₃ | N-Alkylated triflamides | Not specified |

| Metformin | Trifluoromethanesulfonyl chloride, KOH, anhydrous acetone | N-trifluoromethanesulfonyl derivative of metformin | 85% |

| 4-Aminophenol | Trifluoromethanesulfonic anhydride | N-phenyl triflamide intermediate | Not specified |

Innovative Synthetic Routes to this compound Anion-Containing Ionic Liquids

Ionic liquids (ILs) containing the this compound anion are of interest due to their high thermal and electrochemical stability. researchgate.net Innovative synthetic routes have been developed to prepare these ILs with high purity, often avoiding the use of solvents and halogens.

Solvent- and Halogen-Free Alkylation Protocols

A highly efficient method for the synthesis of triflate anion-containing ionic liquids is the direct, solvent- and halogen-free alkylation of organic bases with methyl or ethyl this compound. nih.gov This approach can be applied to a variety of organic bases, including trialkylamines, trialkylphosphines, and heterocyclic compounds. nih.gov The reaction proceeds rapidly at room temperature, often with quantitative yields, resulting in high-purity ionic liquids with very low water and halide content. researchgate.netnih.gov

This method offers excellent atom economy and a very low E-factor (environmental factor). nih.gov The required methyl and ethyl triflates can be prepared from inexpensive and non-toxic dimethyl and diethyl carbonate, respectively. researchgate.netnih.gov

An alternative solvent-free approach involves the use of microwave (MW) or power ultrasound (US) irradiation. nih.gov For instance, the one-pot synthesis of triflate ionic liquids can be achieved by reacting pyridine or N-methylimidazole with a 1-chloroalkane in the presence of potassium triflate under microwave irradiation, yielding the corresponding ionic liquids in 60% to 79% yield. nih.gov

The following table summarizes the innovative solvent- and halogen-free synthetic routes to this compound anion-containing ionic liquids.

| Organic Base | Alkylating Agent | Conditions | Product Yield |

| Trialkylamines, trialkylphosphines, heterocyclic compounds | Methyl or ethyl this compound | Solvent-free, 0 °C to room temperature | Nearly quantitative |

| Pyridine, N-methylimidazole | 1-Chlorobutane or 1-chlorooctane, potassium triflate | Microwave irradiation, up to 180 °C | 60% - 79% |

Synthetic Strategies for Benzyne Precursors featuring this compound

2-(Trimethylsilyl)phenyl this compound has emerged as a versatile and widely used precursor for the generation of benzyne under mild, fluoride-induced conditions. nih.govchemicalbook.com Several synthetic strategies have been developed for the preparation of this and related benzyne precursors.

Furthermore, 2-(trimethylsilyl)aryl triflates are utilized to generate benzynes in situ for subsequent reactions. For example, treatment with cesium fluoride generates the benzyne, which can then react with various nucleophiles. nih.gov A multicomponent reaction involving the in situ generation of arynes from (trimethylsilyl)phenyl this compound, secondary amines, and sulfuryl fluoride (SO₂F₂) allows for the straightforward synthesis of 2-amino-substituted arylsulfonyl fluoride derivatives. mdpi.com

The table below outlines synthetic strategies for benzyne precursors featuring this compound.

| Starting Material | Key Steps | Precursor Product | Overall Yield |

| Phenol | Protection, ortho-metalation/silylation, triflation | 2-(Trimethylsilyl)phenyl this compound | 66% |

| 2-Chlorophenol | Four-step sequence | 2-(Trimethylsilyl)phenyl this compound | 81% |

| (Trimethylsilyl)phenyl this compound | Reaction with secondary amines and SO₂F₂ | 2-Amino-substituted arylsulfonyl fluorides | Not specified |

Polymer-Supported this compound Catalyst Synthesis

The immobilization of this compound (triflate) catalysts onto polymeric supports represents a significant advancement in heterogeneous catalysis. This strategy combines the high reactivity of triflate-based Lewis acids with the practical advantages of a solid support, such as ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. taylorfrancis.com The synthesis of these catalysts primarily involves the attachment of metal triflates to pre-formed polymers or the encapsulation of the catalyst within a polymer matrix.

Methods of Immobilization

The primary methodologies for preparing polymer-supported this compound catalysts include post-polymerization modification and microencapsulation.

Post-Polymerization Modification

This approach involves the chemical modification of a pre-existing polymer to anchor the triflate catalyst. Cross-linked polystyrene is a widely used support due to its chemical inertness and mechanical stability. taylorfrancis.com A common precursor is chloromethylated polystyrene, also known as Merrifield resin, which provides a convenient functional group for further derivatization. taylorandfrancis.com

A notable example is the synthesis of polystyrene-supported aluminium triflate (Ps-Al(OTf)₃). This catalyst is prepared by treating polystyrene-supported aluminium chloride with triflic acid. researchgate.net The resulting solid material is a stable, non-hygroscopic, and effective Lewis acid catalyst. researchgate.net This method allows for the straightforward conversion of a polymer-supported metal halide into a more active metal triflate catalyst.

Research Findings for Polystyrene-Supported Aluminium Triflate (Ps-Al(OTf)₃)

Ps-Al(OTf)₃ has been successfully employed as a recyclable heterogeneous catalyst in various organic transformations. Its efficacy has been demonstrated in Friedel-Crafts acylations, dithioacetalization reactions, and the synthesis of acylals and 1-amidoalkyl-2-naphthols. researchgate.netcivilica.com A key advantage of this polymeric catalyst is its reusability; it can be recovered by simple filtration and reused multiple times without a significant drop in catalytic activity. researchgate.net

| Reaction Type | Substrates | Conditions | Yield (%) | Reusability (Cycles) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Arenes and Acid Chlorides | Solvent-free | Good to Excellent | Up to 5 | researchgate.net |

| Dithioacetalization | Aldehydes and Thiols | Chemoselective | High | Not specified | researchgate.net |

| Acetylation of Aldehydes | Aldehydes and Acetic Anhydride | Chemoselective | High | At least 5 | researchgate.net |

| Synthesis of 1-Amidoalkyl-2-naphthols | Aldehydes, 2-naphthol, and Amide | Multicomponent | High | Not specified | civilica.com |

Microencapsulation

Microencapsulation is a physical method of immobilization where the catalyst is entrapped within a polymer matrix. This technique does not rely on chemical bonding between the catalyst and the polymer support. For metal triflates, this is typically achieved by performing a polymerization reaction in the presence of the catalyst. Cross-linking the polymer chains traps the catalyst within the resulting porous structure, preventing it from leaching into the reaction medium while allowing substrate access. researchgate.net

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid that has been successfully immobilized using this technique. researchgate.netscandium.org The process involves dissolving the scandium triflate in a monomer mixture (e.g., styrene and a cross-linker) and initiating polymerization. The resulting polymer beads contain finely dispersed domains of the active catalyst. This method is advantageous as it does not require modification of the catalyst itself, thus preserving its intrinsic catalytic activity. researchgate.net

Research Findings for Microencapsulated Scandium(III) Triflate

Polymer-microencapsulated scandium triflate has proven to be an effective and recyclable catalyst for a range of carbon-carbon bond-forming reactions. researchgate.net Its water-tolerant nature, a characteristic of the parent catalyst, is often retained in the immobilized form, making it suitable for reactions in aqueous media or those that produce water as a byproduct. dntb.gov.ua

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Microencapsulated Sc(OTf)₃ in Polystyrene | Ring opening of epoxides with amines | High regioselectivity; catalyst is reusable. | researchgate.net |

| Polymer-Supported Sc(OTf)₃ | Allylation of carbonyls | Effective in aqueous media; allows for catalyst recovery. | acs.org |

| Microencapsulated Sc(OTf)₃ | General organic synthesis | The polymer matrix prevents leaching of the active metal. | researchgate.net |

Mechanistic Insights into Trifluoromethanesulfonate Reactivity and Transformations

Trifluoromethanesulfonate as a Superior Leaving Group in Organic Reactions

The this compound group, commonly known as triflate (-OTf), is a functional group with the formula R−OSO₂CF₃. wikipedia.org It is widely recognized in organic chemistry as an excellent leaving group, a characteristic attributed to the exceptional stability of the corresponding triflate anion (CF₃SO₃⁻). wikipedia.orgontosight.ai This stability arises from resonance, which delocalizes the negative charge over the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org The parent acid, triflic acid (CF₃SO₃H), is a superacid, meaning it is a stronger acid than pure sulfuric acid. wikipedia.org

The exceptional leaving group ability of triflate is exploited in a variety of organic reactions, including nucleophilic substitutions, Suzuki couplings, and Heck reactions. wikipedia.orgontosight.ai Alkyl triflates are particularly reactive in SN2 reactions. wikipedia.org

SN2-like Mechanisms in Glycosylation Reactions with Glycosyl Trifluoromethanesulfonates

In the field of carbohydrate chemistry, glycosylation reactions are fundamental for the synthesis of oligosaccharides. The stereochemical outcome of these reactions is often dictated by the mechanism, which can exist on a spectrum between SN1 and SN2 pathways. nih.gov The use of glycosyl donors with excellent leaving groups, such as triflate, can favor an SN2-like mechanism, leading to stereoinversion at the anomeric center. nih.govresearchgate.net

By matching the electronics of a sulfonyl chloride activator with the reactivity of a glycosyl donor hemiacetal, it is possible to achieve highly β-selective glycosylation reactions. nih.govacs.org In this approach, the reactive glycosyl sulfonate is generated in situ and reacts directly with a nucleophilic acceptor alkoxide. nih.govacs.org Mechanistic studies, including kinetic isotope effect (KIE) measurements and density functional theory (DFT) calculations, have confirmed that the major products are formed through a stereoinvertive and concerted SN2-like pathway. nih.govacs.org For instance, a relatively large primary ¹³C KIE at the anomeric carbon (C1) of 1.034 has been measured, which is consistent with an SN2 mechanism. nih.govacs.org This value is significantly larger than the KIEs predicted for an SN1 reaction (1.00–1.01). nih.govacs.org

The anomeric ratio of the products in glycosylation reactions using glycosyl sulphates as donors, activated by metal triflates like ytterbium triflate, also suggests a predominant SN2-like reaction mechanism. nih.gov These reactions proceed with high rates and yields under mild conditions. nih.gov

Mechanistic Pathways of Aryne Generation from ortho-Silylaryl Trifluoromethanesulfonates

ortho-Silylaryl trifluoromethanesulfonates are versatile precursors for the generation of arynes, which are highly reactive intermediates used in the synthesis of diverse aromatic compounds. nih.govmdpi.com The most common method for generating arynes from these precursors involves activation with a fluoride (B91410) ion. mdpi.com However, alternative methods have been developed.

One such method utilizes cesium carbonate in the presence of 18-crown-6 (B118740) to trigger the efficient generation of arynes from ortho-silylaryl triflates under mild conditions. mdpi.com The efficiency of aryne generation in this system is significantly influenced by the alkali metal countercation of the carbonate. mdpi.com

Another class of aryne precursors, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed to avoid the use of the toxic and expensive trifluoromethanesulfonic anhydride (B1165640). nih.gov While the generation of arynes from 2-(trimethylsilyl)aryl triflates is often assumed to proceed through a concerted mechanism, a polar mechanism is proposed for the generation of arynes from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates. nih.gov

| Aryne Precursor | Activation Method | Proposed Mechanism | Reference |

| ortho-Silylaryl this compound | Fluoride ion | Concerted | mdpi.com |

| ortho-Silylaryl this compound | Cesium carbonate / 18-crown-6 | - | mdpi.com |

| 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonate | - | Polar | nih.gov |

Stereoselectivity and Regioselectivity in this compound Additions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions. youtube.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. youtube.com

In the context of this compound chemistry, additions to alkenes can exhibit both regio- and stereoselectivity. For instance, the addition of certain reagents to cyclic alkenes in the presence of lithium triflate can lead to the formation of trans-adducts, following Markovnikov's rule. nih.gov This indicates that the triflate anion acts as a nucleophile on a cyclic intermediate. nih.gov

The thianthrenation of unactivated olefins using thianthrene-S-oxide, trifluoroacetic anhydride, and trifluoromethanesulfonic acid proceeds with high regio- and stereoselectivity to afford alkenyl sulfonium (B1226848) salts. nih.gov This reaction is proposed to proceed via an unusual inverse-electron-demand hetero-Diels–Alder reaction. nih.gov The resulting alkenyl sulfonium salts can then be used as electrophiles in various cross-coupling reactions with retention of stereochemistry. nih.gov

Nucleophilic Reactivity of the this compound Anion

Although the triflate anion is primarily known as an excellent leaving group, there is considerable evidence of its role as a nucleophile in various organic reactions. nih.govnih.gov It can act as either a stoichiometric or catalytic nucleophile. nih.govnih.gov The nucleophilic character of the triflate anion is often masked by the high reactivity of the resulting covalent triflate intermediates. nih.gov

The triflate anion can participate in nucleophilic substitution reactions. For example, simple alkyl triflates can be prepared through the reaction of alkyl iodides with silver triflate, where the triflate anion displaces the iodide. nih.gov The reaction of tetrahydrofuran (B95107) with triflic anhydride yields 1,4-ditrifloxybutane through nucleophilic attack by the triflate anion. nih.gov

Furthermore, the triflate anion can add to various electrophilic species. It can add to aryl nitrenium ions and aryl alkynyl ketones. nih.gov In the presence of lithium triflate, the addition of hypervalent iodine reagents to olefins can produce bistriflates through an SN2-like nucleophilic displacement of an iodonium (B1229267) ion by triflate. nih.gov

Role of this compound in C-H Bond Functionalization Mechanisms

C-H bond functionalization represents a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. sigmaaldrich.com Metal-catalyzed C-H activation reactions often employ silver salts, including silver triflate (AgOTf), as additives. rsc.org

In many of these reactions, the triflate anion plays a crucial role as a non-coordinating or weakly coordinating anion. wikipedia.org For instance, in iridium-catalyzed C-H alkenylation and alkylation, silver triflimide (AgNTf₂) is critical for forming the active cationic iridium catalyst. rsc.org Similarly, in ruthenium-catalyzed reactions, the triflate anion can facilitate the generation of a more electrophilic cationic metal center, which enhances its interaction with weakly coordinating directing groups and promotes electrophilic C-H activation. rsc.org

Sodium trifluoromethanesulfinate (CF₃SO₂Na), sometimes referred to as the Langlois reagent, is used for the oxidative trifluoromethylation of heterocycles, a reaction of significant interest in pharmaceutical chemistry. acs.org

Mechanistic Investigations of Multicomponent Reactions Catalyzed by Metal Trifluoromethanesulfonates

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rsc.org Metal trifluoromethanesulfonates, such as cerium(III) this compound [Ce(OTf)₃] and iron(II) this compound [Fe(OTf)₂], are effective catalysts for various MCRs. rsc.orgfrontiersin.org

Mechanistic investigations of these catalyzed MCRs often reveal complex reaction pathways involving several intermediates. For example, the synthesis of polysubstituted piperidines catalyzed by metal triflates can involve a series of Mannich, retro-Mannich, and nucleophilic substitution reactions. rsc.org Density functional theory (DFT) calculations are frequently employed to elucidate these intricate mechanisms. rsc.orgdiva-portal.org

Co-Catalysis and Synergistic Effects in this compound-Mediated Reactions

The reactivity and selectivity of this compound (triflate)-based catalysts can be significantly enhanced through co-catalysis, where the addition of a second catalytic species leads to a synergistic effect. This approach often results in improved reaction rates, yields, and even enables new reaction pathways that are not accessible with a single catalyst.

One prominent example of synergistic catalysis involves the combination of metal triflates with other Lewis acids or Brønsted acids. For instance, in Friedel-Crafts acylations, while rare earth triflates (RE(OTf)₃) alone may not be effective for less reactive aromatic compounds, their catalytic activity is dramatically enhanced when used in conjunction with lithium perchlorate (B79767) (LiClO₄). researchgate.net Similarly, a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates has been shown to have a synergistic effect in the acylation of fluorobenzene (B45895), allowing for a reduction in the amount of TfOH needed. sioc-journal.cn

The combination of different metal triflates can also lead to synergistic outcomes. Cobalt(II) this compound (Co(OTf)₂) and Ytterbium triflate (Yb(OTf)₃) together exhibit enhanced performance in Beckmann rearrangements compared to either catalyst used individually. In the realm of palladium-catalyzed aerobic oxidative biaryl coupling, copper(II) triflate (Cu(OTf)₂) acts as a non-redox cocatalyst. It facilitates the C-H activation step by promoting anionic ligand exchange to form a more active Pd(OTf)(OAc) species. nih.gov This understanding led to the discovery that other metal triflates, particularly iron(III) triflate (Fe(OTf)₃), can be even more effective co-catalysts in this transformation. nih.gov

Furthermore, the interplay between a Lewis acid and a Brønsted acid can be crucial. In some reactions, the metal triflate may not be the direct catalyst but serves to generate a Brønsted acid in situ. For example, aluminum triflate (Al(OTf)₃) in the presence of water or alcohols can generate triflic acid, which then acts as the active catalytic species. rsc.org The weakly coordinating nature of the triflate anion is also a key factor, as more strongly coordinating anions like chloride can inhibit catalysis. rsc.org

The following table provides examples of co-catalytic systems involving trifluoromethanesulfonates and their applications:

| Primary Catalyst | Co-Catalyst/Additive | Reaction Type | Synergistic Effect |

| Rare Earth Triflate (RE(OTf)₃) | Lithium Perchlorate (LiClO₄) | Friedel-Crafts Acylation | Enhanced catalytic activity for less reactive aromatics. researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Rare Earth Triflate (RE(OTf)₃) | Friedel-Crafts Acylation | Reduction in the required amount of TfOH. sioc-journal.cn |

| Cobalt(II) Triflate (Co(OTf)₂) | Ytterbium Triflate (Yb(OTf)₃) | Beckmann Rearrangement | Outperforms either catalyst used alone. |

| Palladium(II) Acetate | Copper(II) Triflate (Cu(OTf)₂) | Aerobic Oxidative Biaryl Coupling | Accelerates C-H activation via a non-redox pathway. nih.gov |

| Palladium(II) Acetate | Iron(III) Triflate (Fe(OTf)₃) | Aerobic Oxidative Biaryl Coupling | Surpasses the beneficial effect of Cu(OTf)₂. nih.gov |

| Scandium(III) Triflate (Sc(OTf)₃) | [fac-Ir(ppy)₃] (Photoredox catalyst) | Trifluoromethylative Difunctionalization of Alkenes | Enables reaction through dual activation. acs.org |

| Aluminum Triflate (Al(OTf)₃) | Water/Alcohols | Various | In situ generation of Brønsted acid. rsc.org |

Hydrolytic Stability and Acidic Behavior of Metal Trifluoromethanesulfonates in Reaction Media

A defining characteristic of many metal trifluoromethanesulfonates is their remarkable stability in the presence of water, which sets them apart from traditional Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) that readily decompose or are deactivated by water. researchgate.netwikipedia.org This water tolerance allows metal triflates to be used as effective Lewis acid catalysts in aqueous media, contributing to the development of more environmentally benign synthetic methods. thieme-connect.comscilit.comslideshare.net

The stability of metal triflates in water is attributed to the weakly coordinating nature of the triflate anion (OTf⁻). When dissolved in water, the triflate ligands can dissociate, and the metal ion becomes hydrated. researchgate.net For lanthanide triflates, they can exist as nonahydrates, Ln(H₂O)₉₃, in which water molecules are directly coordinated to the metal center. wikipedia.org

However, the degree of hydrolytic stability varies among different metal triflates. Some, like lanthanum(III) triflate (La(OTf)₃), zinc(II) triflate (Zn(OTf)₂), and ytterbium(III) triflate (Yb(OTf)₃), are quite stable and can be recovered from aqueous solutions and reused without significant loss of activity. frontiersin.orgresearchgate.net Others, such as aluminum(III) triflate (Al(OTf)₃), tin(II) triflate (Sn(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and indium(III) triflate (In(OTf)₃), are known to slowly hydrolyze in water, releasing triflic acid. frontiersin.orgresearchgate.net This in-situ generation of a strong Brønsted acid means that in some cases, the catalytic activity observed may be due to "hidden Brønsted acid catalysis" rather than the Lewis acidity of the metal center itself.

The acidic behavior of metal trifluoromethanesulfonates in reaction media is a key aspect of their catalytic function. They primarily act as Lewis acids, activating substrates by coordinating to electron-rich sites. The Lewis acidity is influenced by the metal ion; for instance, the smaller ionic radius of Sc³⁺ compared to larger lanthanides results in higher Lewis acidity for Sc(OTf)₃.

In some instances, the presence of water is not just tolerated but can be crucial for catalytic activity. researchgate.net The controlled hydrolysis of lanthanide triflate complexes can lead to the formation of discrete dimeric hydroxide-bridged species. nih.gov The interaction between the metal triflate and water can also generate a labile proton, which can participate in the catalytic cycle. rsc.org For example, in the Baeyer-Villiger oxidation catalyzed by erbium(III) triflate (Er(OTf)₃), a Brønsted acid generated in situ from the interaction between the triflate and hydrogen peroxide is proposed to be involved. rsc.org

The stability of certain metal triflates can also be enhanced by ligands. Bismuth triflate (Bi(OTf)₃), which is unstable in water, can be stabilized by chiral bipyridine ligands, allowing it to function as a water-compatible Lewis acid catalyst in enantioselective reactions. organic-chemistry.org

The following table summarizes the hydrolytic stability and acidic behavior of selected metal trifluoromethanesulfonates:

| Metal Triflate | Hydrolytic Stability | Acidic Behavior in Reaction Media |

| Scandium(III) Triflate (Sc(OTf)₃) | Water-resistant Lewis acid, but can slowly hydrolyze to release triflic acid. researchgate.netfrontiersin.orgresearchgate.net | Acts as a strong Lewis acid; can also exhibit Brønsted acidity via hydrolysis. wikipedia.org |

| Lanthanide Trifates (e.g., La(OTf)₃, Yb(OTf)₃) | Generally stable in aqueous media and can be recycled. slideshare.netfrontiersin.orgresearchgate.net | Function as water-tolerant Lewis acids. thieme-connect.comscilit.com |

| Aluminum(III) Triflate (Al(OTf)₃) | Slowly hydrolyzes in water to release triflic acid. frontiersin.orgresearchgate.net | Can act as a precursor to triflic acid (Brønsted acid). rsc.org |

| Bismuth(III) Triflate (Bi(OTf)₃) | Unstable in water but can be stabilized by ligands. organic-chemistry.org It is known to be difficult to obtain in a strictly anhydrous form. researchgate.net | Acts as a Lewis acid; its activity can be influenced by its hydration state. organic-chemistry.orgacs.org |

| Erbium(III) Triflate (Er(OTf)₃) | Exhibits high hydrolytic stability. rsc.org | Can generate a Brønsted acid in situ through interaction with hydrogen peroxide. rsc.org |

| Copper(II) Triflate (Cu(OTf)₂) | Water-tolerant. | Acts as a Lewis acid co-catalyst. nih.gov |

Catalytic Applications of Trifluoromethanesulfonate and Its Derivatives in Advanced Organic and Inorganic Synthesis

Lewis Acid Catalysis by Metal Trifluoromethanesulfonates

Metal trifluoromethanesulfonates, or metal triflates, have gained prominence as mild and efficient green Lewis acid catalysts. researchgate.net Unlike traditional Lewis acids such as aluminum chloride, many metal triflates are stable in the presence of water, can be used in catalytic amounts, and are often recoverable and reusable. researchgate.netnih.govresearchgate.net This stability in aqueous media has opened doors for a broader range of Lewis acid-catalyzed reactions, simplifying reaction conditions and promoting more environmentally friendly processes. researchgate.netresearchgate.net The Lewis acidity of these compounds stems from the combination of the metallic cation and the non-coordinating triflate anion. researchgate.net Rare earth metal triflates, in particular, are known for their strong Lewis acidity and oxophilicity, making them effective catalysts for reactions involving carbonyl compounds. researchgate.net

Scandium(III) Trifluoromethanesulfonate [Sc(OTf)3] in Organic Synthesis

Among the various metal triflates, scandium(III) this compound, or scandium triflate [Sc(OTf)3], has emerged as a particularly effective and versatile Lewis acid catalyst. scispace.comresearchgate.net First introduced as a promising reusable Lewis acid in 1993, Sc(OTf)3 is now commercially available and can be readily prepared from scandium oxide. scispace.comnih.gov Its notable attributes include being a mild, inexpensive, and water-tolerant catalyst, which has led to its widespread application in the formation of carbon-carbon and carbon-heteroatom bonds. scispace.combeilstein-journals.org The catalytic prowess of Sc(OTf)3 has been documented in a multitude of organic transformations, including cycloaddition reactions, Diels-Alder reactions, and Michael additions. scispace.comresearchgate.net

Scandium(III) triflate has proven to be a highly effective catalyst for several fundamental carbon-carbon bond-forming reactions, including Aldol-type, Michael, and allylation reactions. researchgate.net

In the Mukaiyama Aldol (B89426) addition , a key reaction for forming β-hydroxy carbonyl compounds, Sc(OTf)3 efficiently catalyzes the addition of silyl (B83357) enol ethers to aldehydes or ketones. For instance, the reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone, catalyzed by Sc(OTf)3, proceeds with a high yield of 81%. wikipedia.org The mechanism involves the activation of the carbonyl compound by the scandium triflate, rendering it more electrophilic and susceptible to nucleophilic attack.

Sc(OTf)3 also serves as a reusable Lewis acid catalyst for Michael reactions . tcichemicals.com It facilitates the conjugate addition of nucleophiles, such as silyl enolates, to α,β-unsaturated carbonyl compounds. researchgate.net

Furthermore, scandium triflate catalyzes the allylation of carbonyl compounds. researchgate.netscispace.com A notable example is the reaction of carbonyl compounds with tetraallyltin (B1360086) in an aqueous medium, demonstrating the catalyst's tolerance to water. acs.org This reaction provides an efficient route to homoallylic alcohols. scispace.com

Table 1: Examples of Sc(OTf)3-Catalyzed Aldol, Michael, and Allylation Reactions

| Reaction Type | Reactants | Product | Yield | Reference |

| Mukaiyama Aldol Addition | Benzaldehyde, Silyl enol ether of cyclohexanone | β-hydroxy ketone | 81% | wikipedia.org |

| Michael Addition | Silyl enolates, α,β-unsaturated ketones | 1,5-dicarbonyl compounds | High | researchgate.net |

| Allylation | Carbonyl compounds, Tetraallyltin | Homoallylic alcohols | High | acs.org |

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. Scandium(III) triflate has been established as a potent catalyst for both Friedel-Crafts acylation and alkylation reactions. researchgate.net

In Friedel-Crafts acylation , Sc(OTf)3 catalyzes the reaction of aromatic compounds, particularly those with electron-donating substituents like anisole (B1667542) and mesitylene, with acid anhydrides to produce aromatic ketones in high yields. researchgate.netresearchgate.net While Sc(OTf)3 alone may not be effective for less reactive aromatic compounds, its catalytic activity can be significantly enhanced by the addition of lithium perchlorate (B79767). researchgate.net Research has also demonstrated the successful use of Sc(OTf)3 for these reactions in supercritical carbon dioxide. researchgate.net

For Friedel-Crafts alkylation , Sc(OTf)3 has been shown to be an efficient catalyst for the reaction of aromatic compounds with various alkylating agents, including alkenes and secondary alcohol methanesulfonates. scispace.comresearchgate.netthieme-connect.com The catalyst can be recovered and reused without a significant loss of activity. thieme-connect.com Notably, Sc(OTf)3 can catalyze Friedel-Crafts alkylation in aqueous environments, offering a greener alternative to traditional methods. For example, it effectively catalyzes the alkylation of indoles and pyrroles in water. smolecule.com

Table 2: Sc(OTf)3-Catalyzed Friedel-Crafts Reactions

| Reaction Type | Aromatic Substrate | Acylating/Alkylating Agent | Product | Reference |

| Acylation | Anisole, Mesitylene | Acid Anhydrides | Aromatic Ketones | researchgate.netresearchgate.net |

| Alkylation | Aromatic compounds | Alkenes | Alkylated aromatics | scispace.com |

| Alkylation | Aromatic compounds | Secondary alcohol methanesulfonates | Alkylated aromatics | thieme-connect.com |

| Alkylation | Indoles, Pyrroles | Various | Alkylated heterocycles | smolecule.com |

Scandium(III) triflate is a highly effective and reusable catalyst for the Diels-Alder reaction , a powerful cycloaddition reaction for the synthesis of six-membered rings. nih.govtcichemicals.com It catalyzes the reaction between dienes and dienophiles, often under mild conditions and with high yields. The first use of Sc(OTf)3 as a Lewis acid catalyst was in a Diels-Alder reaction. nih.gov Chiral scandium catalysts, prepared from Sc(OTf)3, have been developed for enantioselective Diels-Alder reactions. tcichemicals.comthieme-connect.de

The Mannich reaction , which involves the aminoalkylation of a carbon acid, is another important carbon-carbon bond-forming reaction catalyzed by Sc(OTf)3. researchgate.net For instance, in the presence of a catalytic amount of Sc(OTf)3, the reaction of imines with silyl enolates proceeds smoothly to afford β-amino ester derivatives in high yields. researchgate.net

Scandium(III) triflate has demonstrated significant utility in catalyzing a variety of cycloaddition and cyclization reactions beyond the Diels-Alder reaction. scispace.comresearchgate.net These reactions are crucial for the construction of diverse cyclic and heterocyclic frameworks. scispace.comresearchgate.net

Important advances in scandium-catalyzed chemistry include [4+2] and [2+2] cycloaddition reactions . nih.govbeilstein-journals.org For example, Sc(OTf)3 has been used to catalyze the dearomative [3+2] cycloaddition of benzothiazole (B30560) with cyclopropane-1,1-dicarboxylates, yielding hydropyrrolo[2,1-b]thiazole compounds in excellent yields and enantioselectivities. researchgate.net

Sc(OTf)3 also promotes various cyclization reactions . scispace.comresearchgate.net It has been employed in tandem ene-Prins cyclizations to produce sugar-fused pyranopyran derivatives with high enantioselectivity. scispace.comresearchgate.net Furthermore, it catalyzes the cyclization of δ/ε-alkenoic acids, where the selectivity depends on the substrate structure, leading to either lactones (O-selective cyclization) or Friedel-Crafts-type products (C-selective cyclization). mdpi.com The reaction of donor-acceptor cyclopropanes with 1,1-diarylethylenes, catalyzed by Sc(OTf)3, proceeds via a ring-opening of the cyclopropane (B1198618) to form a 1,3-dipole intermediate, which then undergoes cycloaddition. researchgate.net

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. nih.gov Scandium(III) triflate has been utilized as a catalyst in coordination-assisted C-H functionalization reactions. nih.gov For instance, after a palladium-catalyzed C(sp3)–H diarylation of cyclobutane (B1203170) using a picolinimide directing group, the directing group can be easily removed using ammonia (B1221849) and a catalytic amount of scandium(III) this compound. nih.gov

Moreover, Sc(OTf)3 has been employed in the catalytic synthesis of various heterocyclic compounds where C-H functionalization is a key step. scispace.comresearchgate.net Rare-earth metal triflates, including scandium triflate, have been widely used in C-H bond functionalization reactions over the past three decades. researchgate.net

Aluminum(III) this compound [Al(OTf)3] Catalysis

Aluminum(III) this compound, Al(OTf)3, is a powerful Lewis acid catalyst utilized in various organic transformations. researchgate.net Its high catalytic activity is attributed to the strong electron-withdrawing triflate groups, which enhance the Lewis acidity of the aluminum center. researchgate.net

Al(OTf)3 has proven to be a highly efficient catalyst for the formation of ethers and acetals. It facilitates the intramolecular hydroalkoxylation of unactivated olefins, providing a direct route to cyclic ethers. nih.gov This cycloisomerization of unsaturated alcohols proceeds with excellent yields and regioselectivity, favoring the Markovnikov-type product under mild conditions. nih.gov Theoretical and NMR studies suggest that the reaction mechanism involves the complexation of Al(OTf)3 to the oxygen atom of the alcohol, which strongly acidifies the hydroxyl proton and facilitates the subsequent cyclization. nih.gov

The formation of acetals, a common method for protecting carbonyl groups, is also effectively catalyzed by Al(OTf)3. Aromatic and aliphatic acetals can be synthesized in high yields under solvent-free conditions at room temperature. researchgate.net This method is highly atom-efficient, requiring only a small amount of catalyst (0.5 mol%) and a slight excess of an orthoester as the acetal (B89532) source. researchgate.net The catalyst has demonstrated superior activity compared to other known catalysts for this transformation. core.ac.uk

Table 1: Al(OTf)3 Catalyzed Acetal Formation

| Entry | Carbonyl Compound | Orthoester | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Trimethyl orthoformate | 0.5 | 10 | 98 |

| 2 | 4-Nitrobenzaldehyde | Trimethyl orthoformate | 0.5 | 15 | 96 |

| 3 | Cyclohexanone | Triethyl orthoformate | 0.5 | 30 | 92 |

Data sourced from research on highly atom-efficient aluminum triflate catalyzed acetal formation. researchgate.net

To enhance reusability and simplify product purification, Al(OTf)3 has been immobilized on solid supports. Polystyrene-supported aluminum triflate [Ps-Al(OTf)3] serves as a mild, efficient, and chemoselective heterogeneous Lewis acid catalyst. researchgate.net This solid-supported catalyst has been successfully employed for the chemoselective acetylation of aldehydes. researchgate.net Another development in this area is the grafting of aluminum triflate onto mesoporous silica (B1680970) (MCM-41), creating a highly stable and water-tolerant solid acid catalyst. rsc.org This material has shown excellent activity in the ketalization of glycerol (B35011) with acetone, a reaction that produces water as a byproduct. rsc.org The catalyst can be recovered and reused multiple times without a significant loss of activity, making it a more sustainable option. researchgate.netrsc.org

Gallium(III) this compound [Ga(OTf)3] Catalysis

Gallium(III) this compound, Ga(OTf)3, is a water-tolerant Lewis acid catalyst that has gained significant attention for its efficiency in various organic reactions. nih.govacs.org Unlike many other strong Lewis acids that are prone to hydrolysis, Ga(OTf)3 remains stable and active in aqueous media, which is a significant advantage for developing greener synthetic protocols. nih.govacs.org It can be readily prepared from gallium metal or gallium chloride and triflic acid. nih.govacs.org

Ga(OTf)3 has been shown to be a highly effective catalyst for Friedel-Crafts hydroxyalkylation reactions. nih.govacs.org It also excels in catalyzing the Strecker reaction, a method for synthesizing α-aminonitriles, which are precursors to amino acids. The Ga(OTf)3-catalyzed Strecker reaction is particularly notable for its ability to proceed efficiently with ketones, which are generally less reactive than aldehydes in this transformation. nih.govnih.gov This includes the successful synthesis of α-aminonitriles from both fluorinated and non-fluorinated ketones using trimethylsilyl (B98337) cyanide. nih.gov The reactions are typically fast, clean, and require only a catalytic amount of Ga(OTf)3. nih.gov

Table 2: Ga(OTf)3 Catalyzed Strecker Reaction of Ketones

| Entry | Ketone | Amine | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | Aniline | 2 | 92 |

| 2 | 2-Acetylpyridine | Benzylamine | 3 | 89 |

| 3 | Trifluoroacetophenone | Piperidine | 2.5 | 95 |

Data compiled from studies on the efficient Strecker reaction of ketones catalyzed by Gallium(III) triflate. nih.gov

The reusability of Ga(OTf)3 without significant loss of activity further enhances its appeal as a sustainable catalyst. nih.gov

Copper(II) this compound [Cu(OTf)2] Catalysis

Copper(II) this compound, Cu(OTf)2, has emerged as a versatile and cost-effective catalyst in organic synthesis. beilstein-journals.org Its dual functionality as both a Lewis acid and a metal catalyst allows it to promote a wide range of reactions, particularly multicomponent reactions. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom and step economy. nih.gov Cu(OTf)2 has proven to be an excellent catalyst for various MCRs. beilstein-journals.orgbeilstein-journals.org For instance, it effectively catalyzes the three-component coupling of nitrogen sources, aldehydes, and alkynes to produce propargylamines. organic-chemistry.org This reaction proceeds with a broad substrate scope, including sulfonamides, anilines, and various aldehydes, without the need for additional ligands or bases. organic-chemistry.org The in situ formation of the imine intermediate is a key step that is accelerated by the Cu(OTf)2 catalyst. organic-chemistry.org

Cu(OTf)2 also facilitates the synthesis of various heterocyclic compounds through MCRs. beilstein-journals.orgscilit.com For example, it has been used to synthesize substituted dihydropyrimidines and 1,4-dihydropyridines. beilstein-journals.org The synthesis of 1,4-dihydropyridines involves an aza-Diels-Alder reaction between an alkyne and an in situ generated imine. beilstein-journals.org

Table 3: Cu(OTf)2 Catalyzed Three-Component Synthesis of Propargylamines

| Entry | Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | Phenylacetylene | 95 |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | 1-Heptyne | 88 |

| 3 | Isobutyraldehyde | p-Toluenesulfonamide | Trimethylsilylacetylene | 91 |

Data based on research on Cu(II) catalyzed three-component coupling reactions. organic-chemistry.org

The catalytic activity of Cu(OTf)2 in these reactions highlights its utility in constructing complex molecular architectures from simple precursors in a single, efficient step. beilstein-journals.org

Bismuth(III) this compound [Bi(OTf)3] Catalysis

Bismuth(III) this compound, Bi(OTf)3, has emerged as a versatile and environmentally friendly Lewis acid catalyst in a wide array of organic reactions. scispace.com Its appeal stems from its low toxicity, stability, and high catalytic efficiency, often in small quantities. rsc.org

Bi(OTf)3 effectively catalyzes Friedel-Crafts acylation and sulfonylation reactions, offering a less corrosive alternative to triflic acid. acs.org It also promotes direct substitution reactions involving allylic, propargylic, and benzylic alcohols with various nucleophiles like sulfonamides and carbamates. Furthermore, Bi(OTf)3 is utilized in the deprotection of acetals and the cleavage of certain heterocyclic derivatives.

In the realm of carbohydrate chemistry, Bi(OTf)3 has proven to be a potent activator for glycosyl donors, including trichloro- and (N-phenyl)trifluoroacetimidates, as well as glycosyl halides. rsc.orgresearchgate.net This allows for glycosidation reactions to proceed rapidly at low temperatures, achieving high yields with a broad spectrum of donors. researchgate.net The catalyst's ability to activate glycosyl halides facilitates the formation of disaccharides from monosaccharides.

Other significant applications of Bi(OTf)3 include its role in catalyzing Mukaiyama aldol reactions, Diels-Alder reactions, and the ring-opening of epoxides. scispace.comresearchgate.net Its catalytic prowess extends to multicomponent reactions, such as the synthesis of Knoevenagel condensation products and 2-aryl-1-arylmethyl benzimidazole (B57391) derivatives. researchgate.netorientjchem.org The catalyst's reusability and compatibility with various solvents, including water, further enhance its practical utility. orientjchem.org

Table 1: Selected Applications of Bismuth(III) this compound in Catalysis

| Reaction Type | Substrates | Key Features |

|---|---|---|

| Friedel-Crafts Acylation/Sulfonylation | Arenes, acyl/sulfonyl halides | Substitute for corrosive triflic acid. acs.org |

| Glycosylation | Glycosyl trichloroacetimidates, glycosyl halides, alcohols | Powerful activator, low catalyst loading, mild conditions. rsc.orgresearchgate.net |

| Mukaiyama Aldol Reaction | Silyl enol ethers, aldehydes/ketones | Efficient catalysis of carbon-carbon bond formation. researchgate.net |

| Diels-Alder Reaction | Dienes, dienophiles | Catalyzes cycloaddition reactions. scispace.com |

| Knoevenagel Condensation | Aldehydes, active methylene (B1212753) compounds | High yields under solvent-free conditions. orientjchem.org |

Rare-Earth Metal Trifluoromethanesulfonates in Asymmetric Synthesis

Rare-earth metal trifluoromethanesulfonates, particularly those of scandium (Sc), ytterbium (Yb), and other lanthanides (Ln), are highly effective Lewis acid catalysts in asymmetric synthesis. nih.govnih.gov Their water-tolerant nature makes them suitable for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions in aqueous media. nih.govnih.gov

A significant area of application for these catalysts is in asymmetric 1,3-dipolar cycloaddition reactions. oup.com For instance, lanthanide triflates catalyze the three-component coupling of aldehydes, hydroxylamines, and alkenes to produce isoxazolidine (B1194047) derivatives with high yields and diastereoselectivities. oup.com The use of chiral lanthanide catalysts can induce asymmetry in these cycloadditions. oup.com

In the synthesis of complex molecules, such as the diterpenoid (−)-triptolide, lanthanide triflates have been shown to catalyze Mn(III)-based oxidative radical cyclization reactions, influencing the stereoselectivity of the process. acs.org Scandium(III) triflate, in particular, has demonstrated high catalytic efficiency in cascade reactions due to its strong Lewis acidity. researchgate.net

Furthermore, ytterbium(III) triflate is a versatile catalyst for the activation of glycosyl trifluoroacetimidate donors. acs.org Depending on the solvent system, it can efficiently promote the synthesis of either 1,2-cis or 1,2-trans glycosides, showcasing its utility in the stereocontrolled assembly of complex oligosaccharides. acs.org The design of chiral ligands for these lanthanide catalysts is a key area of research aimed at improving enantioselectivity in aqueous asymmetric catalysis. nih.gov

Table 2: Examples of Rare-Earth Metal Trifluoromethanesulfonates in Asymmetric Synthesis

| Catalyst | Reaction Type | Application |

|---|---|---|

| Ytterbium(III) triflate [Yb(OTf)3] | 1,3-Dipolar Cycloaddition | Synthesis of isoxazolidine derivatives. oup.com |

| Ytterbium(III) triflate [Yb(OTf)3] | Glycosylation | Activation of glycosyl trifluoroacetimidate donors. acs.org |

| Scandium(III) triflate [Sc(OTf)3] | Cascade Synthesis | Higher catalytic efficiency due to strong Lewis acidity. researchgate.net |

| Lanthanide triflates [Ln(OTf)3] | Oxidative Radical Cyclization | Enantioselective synthesis of (−)-triptolide. acs.org |

| Europium(III) triflate [Eu(OTf)3] | Aqueous Asymmetric Catalysis | Studied for mechanistic understanding in water. nih.gov |

This compound in Cascade and Domino Reactions

The this compound group plays a pivotal role in initiating and facilitating cascade and domino reactions, which allow for the construction of complex molecular architectures in a single, efficient step. These reactions often rely on the generation of highly reactive intermediates enabled by the excellent leaving group ability of the triflate anion.

Trimethylsilyl this compound (TMSOTf) is another widely used promoter in cascade reactions. nih.govbeilstein-journals.orgnih.gov It has been employed in the intermolecular cascade reaction of aromatic diazo ketones with olefins to selectively synthesize 3-arylethylideneoxindoles. nih.gov TMSOTf is also crucial for the Lewis acid-catalyzed cyclization of 1,3-bis(silyloxy)-1,3-dienes with oxalyl chloride to produce γ-alkylidenebutenolides. nih.gov

Furthermore, triflate-mediated processes are integral to palladium-catalyzed cascade reactions. For instance, the asymmetric polyene Heck cyclization to prepare (+)-xestoquinone involves the oxidative addition of an aryl-triflate bond to a palladium(0) complex, initiating a cascade of migratory insertions and eliminations. wikipedia.org Nitrosyl triflate has also been shown to induce cationic cascade cyclizations of olefins. researchgate.net

Table 3: this compound-Mediated Cascade and Domino Reactions

| Reagent/Catalyst | Reaction | Key Transformation |

|---|---|---|

| Bis(triphenyl)oxodiphosphonium this compound | Annulation Cascade | Synthesis of indolizino[1,2-b]quinolin-9(11H)-ones. nih.govacs.org |

| Trimethylsilyl this compound (TMSOTf) | Intermolecular Cascade | Synthesis of 3-arylethylideneoxindoles from diazo ketones and olefins. nih.gov |

| Trimethylsilyl this compound (TMSOTf) | Cyclization Cascade | Synthesis of γ-alkylidenebutenolides. nih.gov |

| Palladium(II) triflate complex | Asymmetric Polyene Heck Cyclization | Preparation of (+)-xestoquinone. wikipedia.org |

| Nitrosyl triflate | Cationic Cascade Cyclization | Cyclization of olefins. researchgate.net |

Applications in Fluorination Chemistry

This compound derivatives are instrumental in the field of fluorination chemistry, serving as both reagents and precursors for the introduction of fluorine atoms into organic molecules.

N-Fluoropyridinium triflates are stable and versatile electrophilic fluorinating agents. orgsyn.orgwikipedia.org These reagents, such as N-fluoro-2,4,6-trimethylpyridinium triflate, are used in palladium-catalyzed directed electrophilic fluorination of C-H bonds. nih.gov Trifluoromethanesulfonic acid itself can act as a novel solvent to promote the direct elemental fluorination of aromatic compounds. rsc.org For example, it facilitates the fluorination of fluorobenzene (B45895) to produce difluorobenzene isomers. rsc.org

In addition to electrophilic fluorination, trifluoromethyl-containing reagents can mediate radical cascade cyclizations. For instance, visible-light-promoted cascade cyclizations mediated by trifluoromethyl radicals, generated from reagents like Umemoto's reagent, allow for the synthesis of trifluoromethylated heterocycles without the need for a photocatalyst. beilstein-journals.org

Triflate precursors are widely used in the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals for positron emission tomography (PET) imaging. nih.gov The triflate group serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride. sciengine.comfrontiersin.org This strategy is employed in the synthesis of numerous ¹⁸F-labeled aliphatic compounds. sciengine.com

For example, mannose triflate is a precursor for the synthesis of [¹⁸F]FTAG, an intermediate for the production of [¹⁸F]FDG, the most common PET tracer. mdpi.com The high reactivity of triflate precursors allows for rapid ¹⁸F-labeling reactions. rsc.org The use of [¹⁸F]fluoroethyl triflate, for instance, can significantly increase the radiochemical yield and reduce reaction times compared to less reactive precursors. rsc.org An efficient method for synthesizing [¹⁸F]-difluoromethylated alkanes has been developed using monofluoroalkyl triflates as precursors. rsc.org This highlights the importance of this compound chemistry in advancing molecular imaging. mdpi.comrsc.org

Table 4: this compound in Fluorination and ¹⁸F-Radiolabeling

| Application | Reagent/Precursor | Transformation |

|---|---|---|

| Electrophilic Fluorination | N-Fluoropyridinium triflate | Fluorination of various organic substrates. orgsyn.orgwikipedia.org |